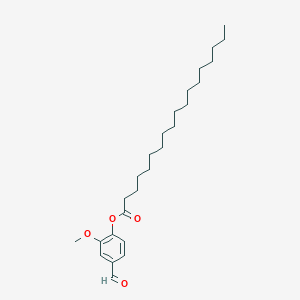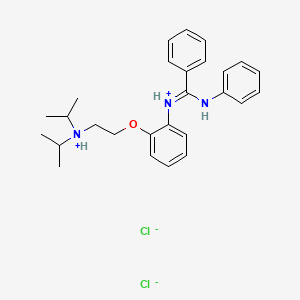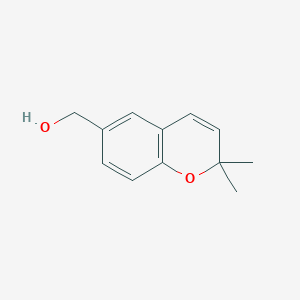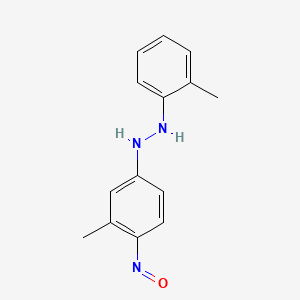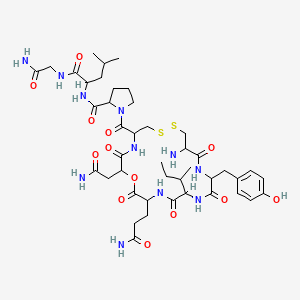
5-Bma-oxytocin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bma-oxytocin is a synthetic analog of oxytocin, a neuropeptide hormone that plays a crucial role in social bonding, reproduction, and various physiological processes. Oxytocin is naturally produced in the hypothalamus and released by the posterior pituitary gland. It is well-known for its role in inducing labor and facilitating lactation. The synthetic analog, this compound, has been developed to enhance the stability and efficacy of oxytocin for various therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bma-oxytocin involves the modification of the oxytocin peptide chain. The process typically starts with the solid-phase peptide synthesis (SPPS) method, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The specific modification at the 5th position involves the incorporation of a benzyl mercaptoacetyl (Bma) group. The reaction conditions include the use of coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) to facilitate the formation of peptide bonds.
Industrial Production Methods
Industrial production of this compound follows a similar SPPS approach but on a larger scale. Automated peptide synthesizers are employed to ensure precision and efficiency. The final product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity levels. The purified peptide is then lyophilized to obtain a stable powder form suitable for storage and further use.
化学反応の分析
Types of Reactions
5-Bma-oxytocin undergoes various chemical reactions, including:
Oxidation: The thiol group in the Bma moiety can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: The peptide can undergo substitution reactions where specific amino acids are replaced with other functional groups to modify its activity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under neutral pH.
Substitution: Various amino acid derivatives and coupling reagents like HBTU and DIPEA.
Major Products Formed
Oxidation: Formation of disulfide-linked dimers or higher-order structures.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with altered biological activity.
科学的研究の応用
5-Bma-oxytocin has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in modulating social behaviors and neuroendocrine functions.
Medicine: Explored for potential therapeutic applications in conditions like autism, social anxiety, and postpartum depression.
Industry: Utilized in the development of peptide-based drugs and as a reference standard in analytical methods.
作用機序
5-Bma-oxytocin exerts its effects by binding to oxytocin receptors (OXTR) located on the surface of target cells. The binding activates G-protein-coupled receptor (GPCR) signaling pathways, leading to the mobilization of intracellular calcium ions (Ca2+) and the activation of downstream effectors such as phospholipase C (PLC). This cascade of events results in various physiological responses, including uterine contractions, milk ejection, and modulation of social behaviors.
類似化合物との比較
Similar Compounds
Oxytocin: The natural hormone with similar physiological effects but lower stability.
Vasopressin: A related neuropeptide with overlapping functions in water retention and blood pressure regulation.
Carbetocin: A synthetic analog of oxytocin with enhanced stability and prolonged action.
Uniqueness of 5-Bma-oxytocin
This compound is unique due to the incorporation of the Bma group, which enhances its stability and resistance to enzymatic degradation. This modification allows for more sustained and potent biological effects compared to natural oxytocin and other analogs.
特性
CAS番号 |
83281-46-3 |
|---|---|
分子式 |
C43H65N11O13S2 |
分子量 |
1008.2 g/mol |
IUPAC名 |
1-[10-amino-2-(2-amino-2-oxoethyl)-19-(3-amino-3-oxopropyl)-16-butan-2-yl-13-[(4-hydroxyphenyl)methyl]-3,11,14,17,20-pentaoxo-1-oxa-7,8-dithia-4,12,15,18-tetrazacycloicosane-5-carbonyl]-N-[1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C43H65N11O13S2/c1-5-22(4)35-41(64)49-26(12-13-32(45)56)43(66)67-31(17-33(46)57)40(63)52-29(20-69-68-19-25(44)36(59)50-28(38(61)53-35)16-23-8-10-24(55)11-9-23)42(65)54-14-6-7-30(54)39(62)51-27(15-21(2)3)37(60)48-18-34(47)58/h8-11,21-22,25-31,35,55H,5-7,12-20,44H2,1-4H3,(H2,45,56)(H2,46,57)(H2,47,58)(H,48,60)(H,49,64)(H,50,59)(H,51,62)(H,52,63)(H,53,61) |
InChIキー |
WMKKPLUNPLSYJR-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C1C(=O)NC(C(=O)OC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


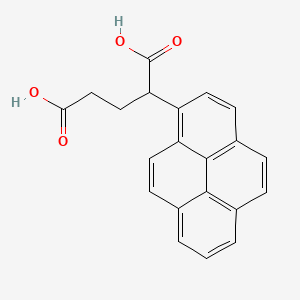
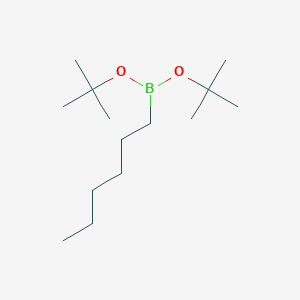
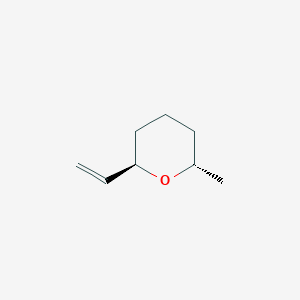
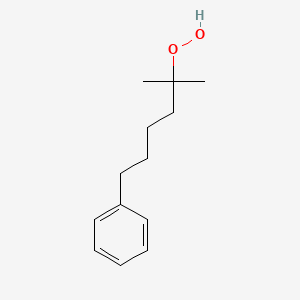
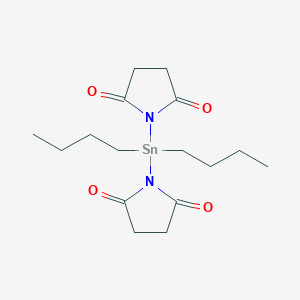
![N-[5-(2-Chloroethenesulfonyl)-2-methoxyphenyl]acetamide](/img/structure/B14422774.png)
![8-[(Oxan-2-yl)oxy]oct-5-yn-4-ol](/img/structure/B14422780.png)

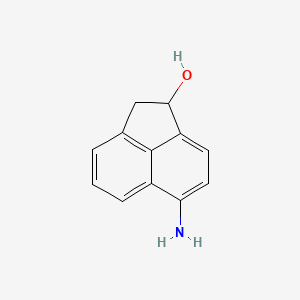
![1,2,3,4,7,7-Hexachloro-5-[(4-chlorophenoxy)methyl]bicyclo[2.2.1]hept-2-ene](/img/structure/B14422808.png)
